molecular formula C7H8O3 B7819237 (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B7819237
M. Wt: 140.14 g/mol
InChI Key: QKAHKEDLPBJLFD-ZXZARUISSA-N
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Description

(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic organic compound with the molecular formula C7H8O3. It is characterized by its unique bicyclic structure, which includes a three-membered oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including intramolecular cyclization reactions. One common method involves the highly enantioselective intramolecular cyclization catalyzed by dirhodium(II) tetraacetate. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.

Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols.

Scientific Research Applications

(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its bicyclic structure and specific stereochemistry. Similar compounds include other bicyclic oxiranes and cyclopropanes, but the presence of the dimethyl groups and the specific configuration of the molecule set it apart.

Comparison with Similar Compounds

  • (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione derivatives

  • Other enantiomerically pure bicyclic compounds

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Properties

IUPAC Name

(1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHKEDLPBJLFD-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution containing the product (caronic acid) of step 1 (10 g) in toluene (35 mL) was added trifluoroacetic anhydride (17.9 mL) over 10 min. The mixture was heated to reflux while simultaneously distilling out trifluoroacetic acid and excess trifluoroacetic anhydride. When the temperature reached 100-110° C., additional toluene (20 mL) was added and the reaction mixture was heated under reflux. After 3 h, the mixture was concentrated to about 30 mL. Toluene (70 mL) was added and the mixture once again concentrated to about 30 mL. This solution which contained the compound of formula II (assayed by 1H NMR using ρ-nitromethylbenzoate as an internal std) was used in the first step of Example 2 without further purification. Alternatively, the compound formula II can be purified by methods such as fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two

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